molecular formula C10H15ClN2O B8295926 4-Chloro-6-(3,3-dimethylbutyloxy)pyrimidine

4-Chloro-6-(3,3-dimethylbutyloxy)pyrimidine

Cat. No. B8295926
M. Wt: 214.69 g/mol
InChI Key: HVHPQIQRHHMAJB-UHFFFAOYSA-N
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Patent
US07223769B2

Procedure details

In 4 ml of tetrahydrofuran was suspended 0.11 g of sodium hydride (60% in oil), to which 0.5 ml of a solution containing 0.23 g of 3,3-dimethyl-1-butanol was added dropwise at 0° C., followed by stirring for 10 minutes. To this was added dropwise 0.5 ml of tetrahydrofuran containing 0.3 g of 4,6-dichloropyrimidine dissolved therein, followed by stirring at the same temperature for 4 hours. The reaction mixture was then poured into a saturated aqueous ammonium chloride solution, which was extracted three times with t-butyl methyl ether. The combined organic layers were washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated. The residue was subjected to silica gel column chromatography to give 0.41 g of 4-chloro-6-(3,3-dimethylbutyloxy)pyrimidine.
Quantity
0.11 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][OH:7].[Cl:10][C:11]1[CH:16]=[C:15](Cl)[N:14]=[CH:13][N:12]=1.[Cl-].[NH4+]>O1CCCC1>[Cl:10][C:11]1[CH:16]=[C:15]([O:7][CH2:6][CH2:5][C:4]([CH3:9])([CH3:8])[CH3:3])[N:14]=[CH:13][N:12]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.11 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
solution
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
0.23 g
Type
reactant
Smiles
CC(CCO)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at 0° C.
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with t-butyl methyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=NC=NC(=C1)OCCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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